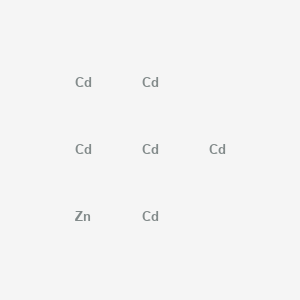

Cadmium;ZINC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, silvery-white metal that is chemically similar to zinc but denser and softer . Zinc, on the other hand, is a bluish-silver, lustrous metal known for its anti-corrosive properties and its use in galvanization . Both elements are often found together in nature, particularly in zinc ores, and they share several chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cadmium and zinc can be prepared through various methods, including crystallization purification and sol-gel techniques. High-purity cadmium and zinc (99.99995%) can be obtained using crystallization methods such as horizontal directional solidification and zone melting . These methods involve the prepurification of starting materials by distillation and subsequent crystallization to remove impurities.

Industrial Production Methods: Industrial production of cadmium typically involves the roasting of zinc sulfide ores, where cadmium becomes concentrated in the fumes and is then recovered through various steps . Zinc is primarily produced through the electrolytic process, which also begins with the roasting of zinc sulfide . Both metals are often produced as by-products of each other due to their chemical similarities and co-occurrence in ores.

Analyse Chemischer Reaktionen

Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), a reaction that requires heat . Zinc also reacts with oxygen to form zinc oxide (ZnO), which is amphoteric .

Common Reagents and Conditions: Cadmium reacts with acids such as hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas . Zinc undergoes similar reactions, forming zinc chloride (ZnCl2) and hydrogen gas . Both metals can form complex ions with ammonia and other ligands .

Major Products Formed: The major products formed from the reactions of cadmium and zinc include their respective oxides, chlorides, and complex ions. These products are used in various applications, including electroplating, pigments, and as precursors for other chemical compounds .

Wissenschaftliche Forschungsanwendungen

Cadmium and zinc have numerous scientific research applications across various fields. In chemistry, cadmium is used in the synthesis of cadmium-doped zinc oxide nanoparticles, which have applications in gas sensing . Zinc is widely used in galvanization to protect steel from corrosion .

In biology and medicine, cadmium is studied for its toxic effects and its role in disrupting cellular processes . Zinc is an essential trace element involved in numerous biological functions, including enzyme activity and immune response .

In industry, cadmium is used in the production of batteries, pigments, and coatings . Zinc is used in the production of alloys, such as brass, and in the manufacture of die-casting components .

Wirkmechanismus

Cadmium exerts its toxic effects through various mechanisms, including oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways . It can induce oxidative stress by generating reactive oxygen species and weakening the antioxidant defense system . Cadmium also interferes with DNA repair mechanisms, leading to genomic instability and carcinogenesis .

Zinc, on the other hand, is involved in numerous biochemical pathways, including enzyme activation, protein synthesis, and cell signaling . It acts as a cofactor for many enzymes and plays a crucial role in maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Cadmium and zinc are chemically similar to mercury, another Group 12 metal . All three metals exhibit a +2 oxidation state in most of their compounds and share similar chemical properties . cadmium is more toxic than zinc and mercury, and its use is restricted due to its harmful effects on human health .

Other similar compounds include cadmium telluride (CdTe) and zinc telluride (ZnTe), which are used in semiconductor applications . Cadmium and zinc also form organometallic compounds, such as dimethylcadmium (CdMe2) and dimethylzinc (ZnMe2), which are used in organic synthesis .

Eigenschaften

CAS-Nummer |

647831-90-1 |

|---|---|

Molekularformel |

Cd6Zn |

Molekulargewicht |

739.9 g/mol |

IUPAC-Name |

cadmium;zinc |

InChI |

InChI=1S/6Cd.Zn |

InChI-Schlüssel |

ZZLGNBJRCPJMIV-UHFFFAOYSA-N |

Kanonische SMILES |

[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)

![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)

![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)